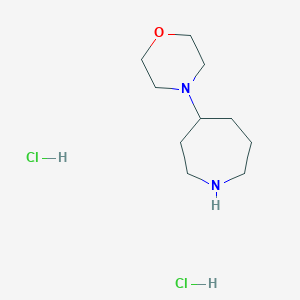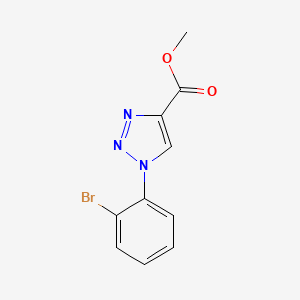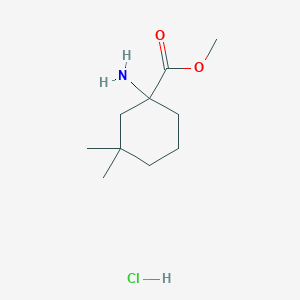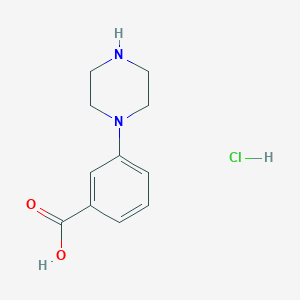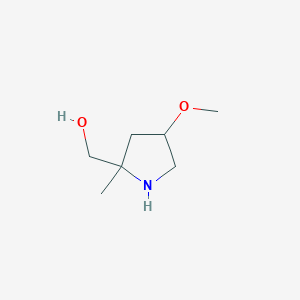
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol
Vue d'ensemble
Description
“(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 2059935-13-4 . It has a molecular weight of 145.2 and its molecular formula is C7H15NO2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” is 1S/C7H15NO2/c1-7(5-9)3-6(10-2)4-8-7/h6,8-9H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Synthesis Processes
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol has been utilized in various synthesis processes. For instance, it's involved in the double reduction of cyclic sulfonamides to synthesize complex organic structures like (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This synthesis involves the use of cyclic aryl sulfonamides, which are reductively ring-opened to furnish amino products, with the aryl group incorporated into the final compound (Evans, 2007). Additionally, it has been used in the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation using dialkylzincs, showcasing its utility in creating optically active compounds with high enantioselectivity (Takemoto et al., 1998).
Catalysis and Chiral Applications
This compound plays a significant role in catalysis and chiral applications. For instance, Diphenyl(1-methylpyrrolidin-2-yl)methanol, a derivative, is a highly enantio- and chemoselective chiral catalyst for additions of dialkylzincs to aldehydes, leading to sec-alcohols with high enantiomeric excesses. Such catalysts are essential in asymmetric synthesis, an area of significant interest in pharmaceuticals and fine chemicals production (Soai & Shibata, 1997).
Surface Chemistry and Nanotechnology
In surface chemistry and nanotechnology, the compound's derivatives are used to probe surface sites of ceria nanocrystals. Methanol, for instance, has been utilized to study the nature of surface sites of these nanocrystals, with adsorption and desorption followed by techniques like in situ IR and Raman spectroscopy (Wu et al., 2012).
Photocatalysis and Organic Synthesis
Moreover, the compound is relevant in photocatalysis and organic synthesis. For example, in the dye-sensitised photo-oxygenation of 3-methylpyrrole in methanol, derivatives of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol are produced as intermediates or end products, indicating its role in complex organic reactions under photochemical conditions (Lightner & Low, 1972).
Analytical Chemistry
In analytical chemistry, derivatives of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol have been used as chemosensors. For instance, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, a related compound, acts as a highly selective chemosensor for Ag(+) ions in a methanol-water mixture, showcasing its utility in detecting specific metal ions (Tharmaraj et al., 2012).
Polymer Chemistry
In polymer chemistry, optically active polymers with helical conformations have been synthesized using derivatives of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol. These polymers exhibit reversible helix-helix transitions, indicating potential applications in advanced materials science (Okamoto et al., 1991).
Safety And Hazards
The safety information available indicates that “(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(4-methoxy-2-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(5-9)3-6(10-2)4-8-7/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAJHFVYSMCSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435964.png)
![1-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol](/img/structure/B1435966.png)
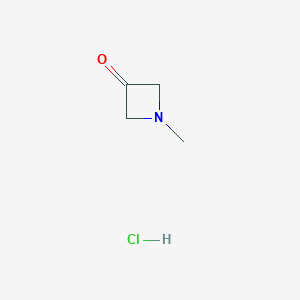
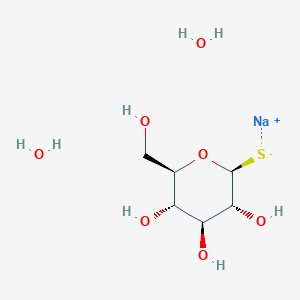
![(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester](/img/structure/B1435972.png)
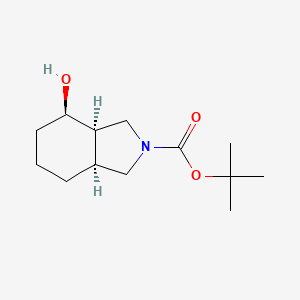
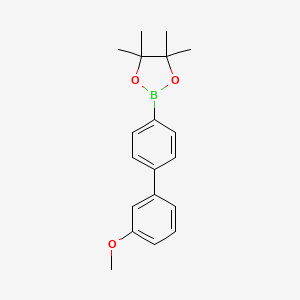
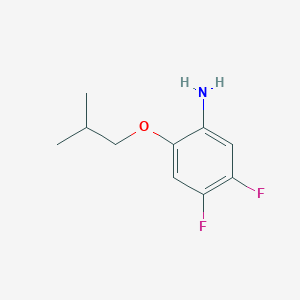
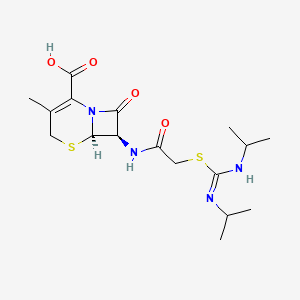
![4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1435978.png)
